molecular formula C21H24N4O2S B10883093 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide

Cat. No.: B10883093
M. Wt: 396.5 g/mol
InChI Key: XFYFJEVUKXGZLE-FSJBWODESA-N
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Description

N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-{[(PHENYLMETHYLENE)AMINO]OXY}ACETAMIDE is a complex organic compound with a unique structure that combines a cyano group, a tetramethyl-substituted tetrahydrothieno[2,3-c]pyridine ring, and a phenylmethyleneaminooxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-{[(PHENYLMETHYLENE)AMINO]OXY}ACETAMIDE typically involves multiple steps:

    Formation of the Tetrahydrothieno[2,3-c]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrothieno[2,3-c]pyridine ring.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Tetramethyl Substitution:

    Formation of the Phenylmethyleneaminooxyacetamide Moiety: This involves the reaction of the appropriate amine with phenylmethyleneaminooxyacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothieno[2,3-c]pyridine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylmethyleneaminooxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-{[(PHENYLMETHYLENE)AMINO]OXY}ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-CYANO-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-{[(PHENYLMETHYLENE)AMINO]OXY}ACETAMIDE: Lacks the tetramethyl substitution, which may affect its chemical reactivity and biological activity.

    N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-{[(PHENYLMETHYLENE)AMINO]OXY}PROPIONAMIDE: Similar structure but with a propionamide moiety instead of acetamide, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of the tetramethyl-substituted tetrahydrothieno[2,3-c]pyridine ring and the phenylmethyleneaminooxyacetamide moiety in N1-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-{[(PHENYLMETHYLENE)AMINO]OXY}ACETAMIDE imparts unique chemical and biological properties that distinguish it from similar compounds. These structural features may enhance its stability, reactivity, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[(E)-benzylideneamino]oxy-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)acetamide

InChI

InChI=1S/C21H24N4O2S/c1-20(2)10-15-16(11-22)19(28-18(15)21(3,4)25-20)24-17(26)13-27-23-12-14-8-6-5-7-9-14/h5-9,12,25H,10,13H2,1-4H3,(H,24,26)/b23-12+

InChI Key

XFYFJEVUKXGZLE-FSJBWODESA-N

Isomeric SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)CO/N=C/C3=CC=CC=C3)C

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)CON=CC3=CC=CC=C3)C

Origin of Product

United States

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